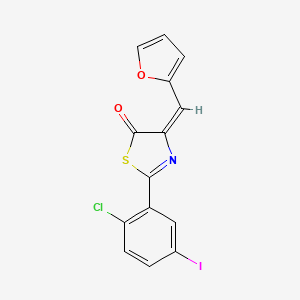
(4E)-2-(2-chloro-5-iodophenyl)-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-5-iodophenyl)-4-[(E)-1-(2-furyl)methylidene]-1,3-thiazol-5(4H)-one is a complex organic compound that features a thiazolone core substituted with a chloroiodophenyl group and a furylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-5-iodophenyl)-4-[(E)-1-(2-furyl)methylidene]-1,3-thiazol-5(4H)-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazolone Core: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions to form the thiazolone ring.
Introduction of the Chloroiodophenyl Group: The chloroiodophenyl group can be introduced via a halogenation reaction, where a phenyl ring is sequentially chlorinated and iodinated.
Attachment of the Furylmethylidene Moiety: The final step involves the condensation of the thiazolone core with a furyl aldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-iodophenyl)-4-[(E)-1-(2-furyl)methylidene]-1,3-thiazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The furyl ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding dihydro derivatives.
Substitution: The halogen atoms (chlorine and iodine) on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Oxidized furyl derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloro-5-iodophenyl)-4-[(E)-1-(2-furyl)methylidene]-1,3-thiazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential pharmacophore for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(2-chloro-5-iodophenyl)-4-[(E)-1-(2-furyl)methylidene]-1,3-thiazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloroiodophenyl group and the furylmethylidene moiety can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-4-[(E)-1-(2-furyl)methylidene]-1,3-thiazol-5(4H)-one: Lacks the iodine substitution, which may affect its reactivity and binding properties.
2-(2-Iodophenyl)-4-[(E)-1-(2-furyl)methylidene]-1,3-thiazol-5(4H)-one: Lacks the chlorine substitution, which may influence its chemical behavior.
2-(2-Chloro-5-bromophenyl)-4-[(E)-1-(2-furyl)methylidene]-1,3-thiazol-5(4H)-one: Substitutes bromine for iodine, potentially altering its reactivity and biological activity.
Uniqueness
The combination of chlorine and iodine substitutions on the phenyl ring, along with the furylmethylidene moiety, makes 2-(2-chloro-5-iodophenyl)-4-[(E)-1-(2-furyl)methylidene]-1,3-thiazol-5(4H)-one unique. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H7ClINO2S |
|---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
(4E)-2-(2-chloro-5-iodophenyl)-4-(furan-2-ylmethylidene)-1,3-thiazol-5-one |
InChI |
InChI=1S/C14H7ClINO2S/c15-11-4-3-8(16)6-10(11)13-17-12(14(18)20-13)7-9-2-1-5-19-9/h1-7H/b12-7+ |
InChI Key |
UNVNGZOHVWOEBJ-KPKJPENVSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)SC(=N2)C3=C(C=CC(=C3)I)Cl |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)SC(=N2)C3=C(C=CC(=C3)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3E)-3-(2-acetylhydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11104469.png)
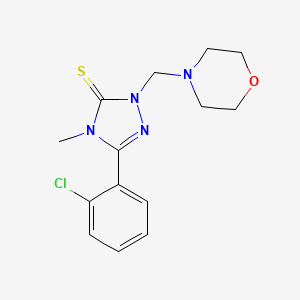
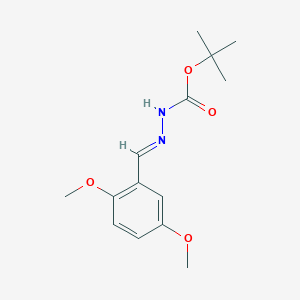
![Sulfonyldibenzene-4,1-diyl bis[(4-methyl-2-nitrophenyl)carbamate]](/img/structure/B11104482.png)
![2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-3-(4-ethylphenyl)quinazolin-4(3H)-one](/img/structure/B11104484.png)
![N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-5-chloro-2-hydroxybenzamide](/img/structure/B11104489.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B11104492.png)
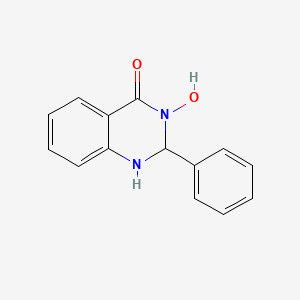
![3-[4-(3-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline](/img/structure/B11104501.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B11104507.png)
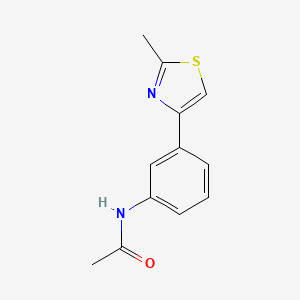

![3-{[(4-fluorophenyl)amino]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11104520.png)
![(3E)-N-(5-chloro-2-methylphenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11104527.png)
